Increased Conjugation Capacity vs. Linear PEG Diamines
Tri(Amino-PEG5-amide)-amine provides three reactive primary amine groups per molecule, enabling 50% higher conjugation capacity compared to a linear PEG diamine linker of equivalent length (e.g., Amino-PEG5-amine), which contains only two terminal amines . This difference is inherent to the compound's homotrifunctional structure, characterized by a central tris(2-aminoethyl)amine core branching into three PEG5 chains, each ending in a primary amine . This architecture allows for the attachment of three distinct ligands or the formation of a branched prodrug system, whereas linear alternatives are restricted to only two attachment points .
| Evidence Dimension | Number of Reactive Primary Amine Groups |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | Linear PEG Diamine (e.g., Amino-PEG5-amine): 2 |
| Quantified Difference | +1 reactive group (+50% capacity) |
| Conditions | Structural analysis based on reported chemical formulas and IUPAC nomenclature. No direct head-to-head experimental assay identified in public domain. |
Why This Matters
This higher functionality is critical for synthesizing trivalent constructs or branched payloads, potentially improving avidity or enabling the creation of more complex PROTAC ternary complexes without requiring additional synthetic steps.
